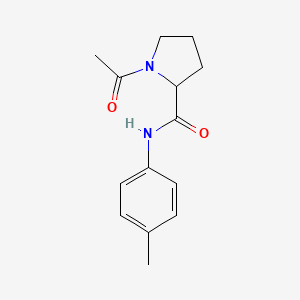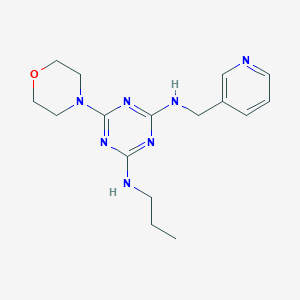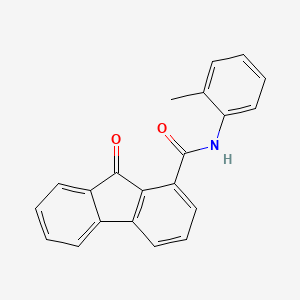![molecular formula C14H20ClNO3 B3854569 4-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]morpholine](/img/structure/B3854569.png)
4-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]morpholine
Overview
Description
4-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]morpholine is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a morpholine ring attached to a chlorophenoxy ethoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]morpholine typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a suitable base, such as sodium hydroxide, to yield the final product. The reaction conditions generally include moderate temperatures and the use of solvents like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce various substituted morpholine derivatives.
Scientific Research Applications
4-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]morpholine: Similar structure but with a bromine atom instead of chlorine.
2-(4-Chlorophenoxy)ethanol: Lacks the morpholine ring but shares the chlorophenoxy ethoxy chain.
4-(2-{2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy}ethyl)morpholine: Contains a different substituent on the phenoxy group.
Uniqueness
4-[2-[2-(4-Chlorophenoxy)ethoxy]ethyl]morpholine is unique due to its specific combination of a morpholine ring and a chlorophenoxy ethoxy chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-[2-[2-(4-chlorophenoxy)ethoxy]ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c15-13-1-3-14(4-2-13)19-12-11-18-10-7-16-5-8-17-9-6-16/h1-4H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYDDHFTMAKIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methylphenoxy)-N-[(E)-[(2Z)-2-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide](/img/structure/B3854495.png)
![ethyl 2-[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetate](/img/structure/B3854496.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B3854504.png)

![3-{N'-[(E)-(2-Fluorophenyl)methylidene]hydrazinecarbonyl}-N-phenylpropanamide](/img/structure/B3854533.png)

![3-{N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}-N-(2-methylphenyl)propanamide](/img/structure/B3854547.png)

![4-(2-{[(phenylacetyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3854550.png)
![4-bromo-N-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]benzamide](/img/structure/B3854557.png)
![2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B3854568.png)
![ethyl 4-[(5-methoxy-2,6-dinitro-3-pyridinyl)amino]benzoate](/img/structure/B3854572.png)
![N-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]-3-iodobenzamide](/img/structure/B3854575.png)
![4-[2-(4-ethoxybenzylidene)hydrazino]-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B3854586.png)
